7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine
CAS No.: 1017465-30-3
Cat. No.: VC7868764
Molecular Formula: C10H7BrN4
Molecular Weight: 263.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017465-30-3 |
|---|---|
| Molecular Formula | C10H7BrN4 |
| Molecular Weight | 263.09 g/mol |
| IUPAC Name | 7-bromo-2H-pyrazolo[3,4-b]quinolin-3-amine |
| Standard InChI | InChI=1S/C10H7BrN4/c11-6-2-1-5-3-7-9(12)14-15-10(7)13-8(5)4-6/h1-4H,(H3,12,13,14,15) |
| Standard InChI Key | MJUMVDWQQLUSLB-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC2=NC3=NNC(=C3C=C21)N)Br |
| Canonical SMILES | C1=CC(=CC2=NC3=NNC(=C3C=C21)N)Br |
Introduction
Synthesis and Preparation
Friedländer Condensation
A primary synthesis route involves Friedländer condensation, where 2-aminobenzaldehyde derivatives react with pyrazolone precursors. For 7-bromo derivatives, brominated anthranilic acid or its analogs serve as starting materials. Cyclization under acidic or basic conditions yields the pyrazolo[3,4-b]quinoline core .
Cyclization of 4-Arylidenepyrazol-5-ones
Alternative methods employ 4-arylidenepyrazol-5-ones and anilines. This route avoids the need for 2-aminobenzophenones, simplifying access to 4-aryl-substituted derivatives . For 7-bromo analogs, brominated anilines or pyrazole intermediates are utilized .
Table 1: Key Synthetic Routes
| Method | Starting Materials | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Friedländer Condensation | 2-Amino-5-bromobenzaldehyde | HCl, reflux | 60–75 | |
| Cyclization | 4-(Bromophenyl)pyrazol-5-one | POCl₃, 110°C | 45–55 |
Chemical Properties
Structural and Spectroscopic Data
Reactivity
The bromine atom at position 7 enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the amine group facilitates functionalization via acylation or alkylation .
Biological Activities
Table 2: Antiproliferative Activity
| Cell Line | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 0.85 | >25 |
| HEL | 1.00 | >25 |
| Vero | >25 | — |
Antimicrobial Activity
Pyrazoloquinolines exhibit antitubercular activity by inhibiting Mycobacterium tuberculosis pantothenate synthetase (MTBPS). Derivatives with bromine substitution showed MIC values of 12.5 µg/mL .
Applications in Drug Development
Kinase Inhibition
The compound’s planar structure allows interaction with cyclin-dependent kinases (Cdks). Ruthenium and osmium complexes of pyrazoloquinolines demonstrated Cdk1/5 inhibition, suggesting potential in targeted cancer therapies .
Fluorescent Sensors
Pyrazolo[3,4-b]quinolines exhibit strong fluorescence (λₑₓ = 350 nm, λₑₘ = 450 nm), enabling use as bioimaging agents or environmental sensors .
Recent Research Advances
Metal Complexes
Organometallic derivatives (e.g., Ru(II) and Os(II) complexes) showed enhanced cytotoxicity and selectivity, with 11a (Ru) exhibiting 10-fold higher activity than free ligands .
Tuberculosis Research
A 2023 study highlighted 7-bromo-1H-pyrazolo[3,4-b]quinolin-3-amine as a lead candidate against M. tuberculosis, with molecular docking confirming binding to MTBPS (binding energy: -9.2 kcal/mol) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume